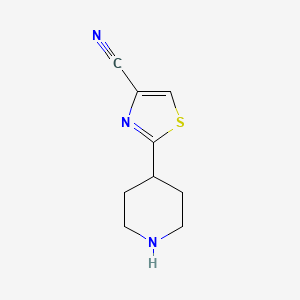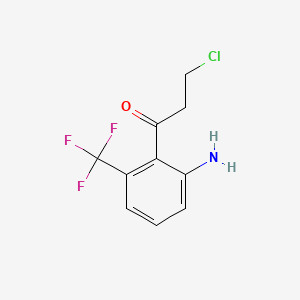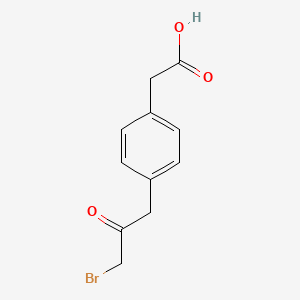
1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrO3. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common method involves the bromination of 3-(4-(carboxymethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylpropan-2-one derivatives.
Reduction: Formation of 1-bromo-3-(4-(carboxymethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-3-(4-(carboxymethyl)phenyl)propanoic acid.
Scientific Research Applications
1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Lacks the carboxymethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-(4-(Carboxymethyl)phenyl)propan-2-one: Lacks the bromine atom, limiting its use in bromination reactions.
1-Bromo-2-propanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
Uniqueness: 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a carboxymethyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-[4-(3-bromo-2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-7-10(13)5-8-1-3-9(4-2-8)6-11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI Key |
FGABFHVMSISPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


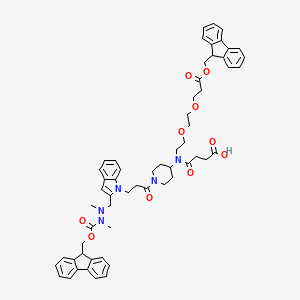
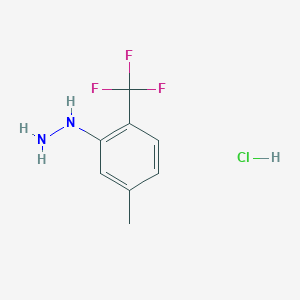
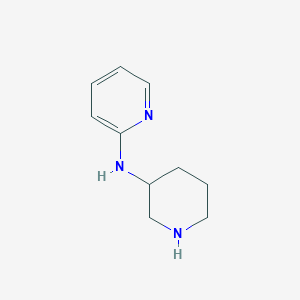
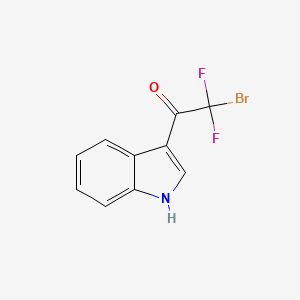
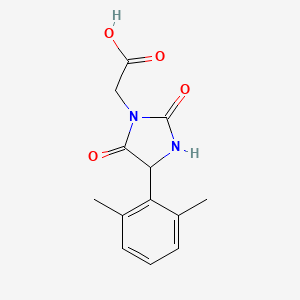
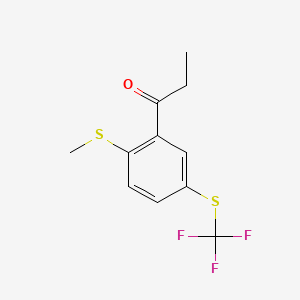
![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)
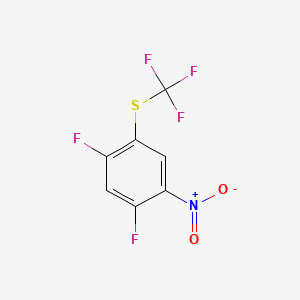
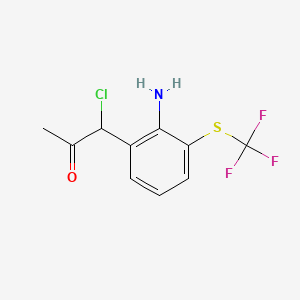

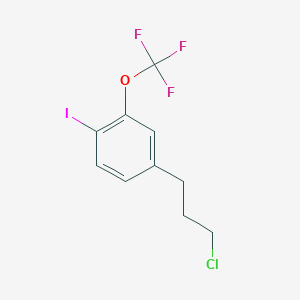
![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)
